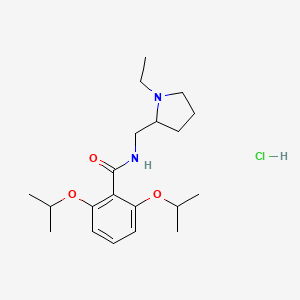

4H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-4-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

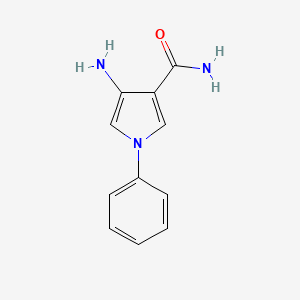

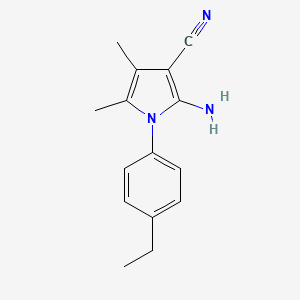

4H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-4-phenyl-: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and is substituted with phenyl and methylphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-4-phenyl- can be achieved through several methods. One common approach involves the cyclization of secondary amides and hydrazides under the activation of triflic anhydride followed by microwave-induced cyclodehydration . Another method includes the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol as a recyclable reaction medium . Additionally, Cu(II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides, which can be transformed into 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and environmentally benign protocols. For instance, I2-mediated oxidative C-N and N-S bond formations in water provide a metal-free and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles . These methods exhibit excellent substrate tolerance and are potentially viable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: 4H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-4-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.

Reduction: Reduction reactions can be performed using hydrazine derivatives.

Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate in polyethylene glycol.

Reduction: Hydrazine derivatives under mild conditions.

Substitution: Various hydrazine hydrochloride salts and amidine reagents under mild conditions.

Major Products: The major products formed from these reactions include 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 4H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-4-phenyl- is used as a building block for the synthesis of more complex molecules. It serves as a useful directing group for Ru-catalyzed C-H arylation and Pd-catalyzed intramolecular C-H functionalization reactions .

Biology and Medicine: It is being studied for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor for metals like copper, iron, aluminum, and zinc. Its strong chemical activity and low toxicity make it an environment-friendly inhibitor .

Mecanismo De Acción

The mechanism of action of 4H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-4-phenyl- involves its interaction with molecular targets through its nitrogen atoms. The compound forms coordination complexes with metal ions, which helps in inhibiting corrosion. Additionally, its π-electrons and unshared electron pairs on the nitrogen atoms interact with d-orbitals of metals to provide a protective film .

Comparación Con Compuestos Similares

- 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

- 3,5-Diphenyl-4H-1,2,4-triazole

Uniqueness: 4H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-4-phenyl- is unique due to its specific substitution pattern with phenyl and methylphenyl groups. This substitution enhances its chemical stability and reactivity compared to other similar compounds .

Propiedades

Número CAS |

16112-40-6 |

|---|---|

Fórmula molecular |

C22H19N3 |

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

3,5-bis(4-methylphenyl)-4-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C22H19N3/c1-16-8-12-18(13-9-16)21-23-24-22(19-14-10-17(2)11-15-19)25(21)20-6-4-3-5-7-20/h3-15H,1-2H3 |

Clave InChI |

VWSPCEALQPOMOO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)

![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)

![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)